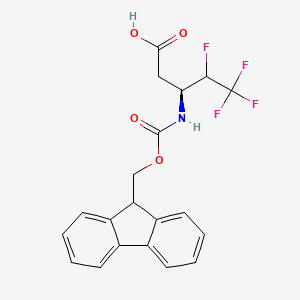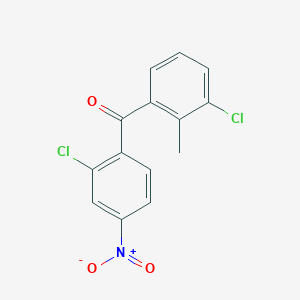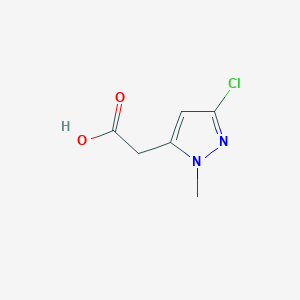
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a methoxycarbonyl group, and a tetrafluoropentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid typically involves multiple steps, including the protection of amino groups, fluorination, and coupling reactions The process often starts with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its fluorinated structure makes it useful in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In industrial applications, this compound can be used in the development of advanced materials, including fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid
- (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluorobutanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5,5,5-tetrafluoropentanoic acid stands out due to its tetrafluorinated pentanoic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C20H17F4NO4 |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5,5,5-tetrafluoropentanoic acid |
InChI |
InChI=1S/C20H17F4NO4/c21-18(20(22,23)24)16(9-17(26)27)25-19(28)29-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,28)(H,26,27)/t16-,18?/m0/s1 |
Clave InChI |
PFPLTEUVTNVLFU-ATNAJCNCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(C(F)(F)F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)



![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)

